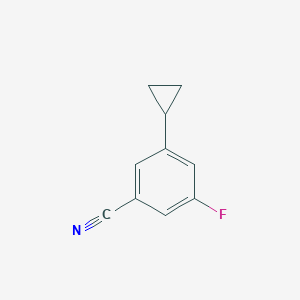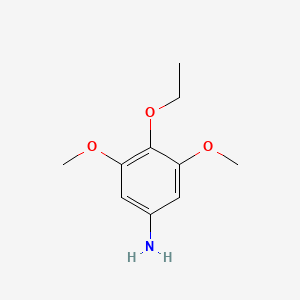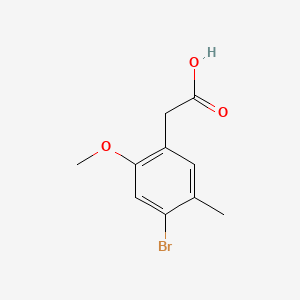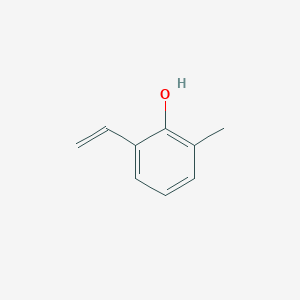![molecular formula C28H30F2N2O2 B13707057 1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e/z)-Trelnarizine is a compound characterized by the presence of a double bond, which can exist in two geometric isomers: E (entgegen) and Z (zusammen). These isomers differ in the spatial arrangement of substituents around the double bond, leading to distinct physical and chemical properties. The E/Z notation is part of the IUPAC system for describing the absolute stereochemistry of double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e/z)-Trelnarizine typically involves the formation of the double bond through elimination reactions. One common method is the dehydration of alcohols using strong acids like sulfuric acid. The reaction conditions often include elevated temperatures to facilitate the elimination process .
Industrial Production Methods
Industrial production of (e/z)-Trelnarizine may involve large-scale elimination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired isomers. Catalysts and optimized reaction parameters are employed to maximize efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(e/z)-Trelnarizine undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert (e/z)-Trelnarizine to its corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms across the double bond, forming dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or catalysts.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Dihalides.
Wissenschaftliche Forschungsanwendungen
(e/z)-Trelnarizine has diverse applications in scientific research:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of (e/z)-Trelnarizine involves its interaction with specific molecular targets. The double bond’s geometry influences its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(e/z)-But-2-ene: Another compound with E/Z isomerism, used as a reference for studying geometric isomerism.
(e/z)-1-Bromo-1,2-dichloroethene: A halogenated compound with E/Z isomers, used in various chemical reactions.
Uniqueness
(e/z)-Trelnarizine is unique due to its specific substituents and their effects on the compound’s physical and chemical properties. Its distinct reactivity and applications set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C28H30F2N2O2 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
1-[bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine |
InChI |
InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3 |
InChI-Schlüssel |
CELDOXOGIZIYPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


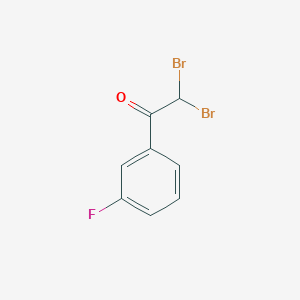
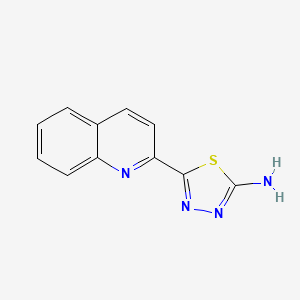

![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
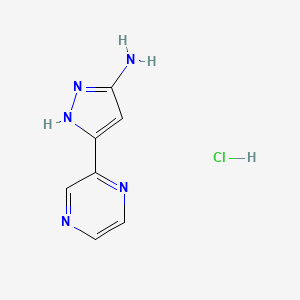
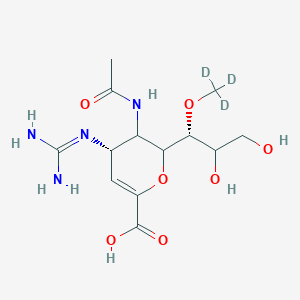
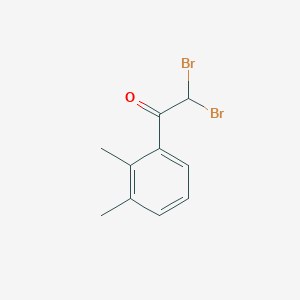
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole](/img/structure/B13707007.png)
